Globostellatic acid A
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Overview
Description
Globostellatic acid A is a tricyclic triterpenoid of the isomalabaricane group. It has a role as a metabolite and an antineoplastic agent. It is a tricyclic triterpenoid, an enone, a dioxo monocarboxylic acid and an acetate ester. It is a conjugate acid of a globostellatate A(1-).
Scientific Research Applications
Cytotoxic Properties and Potential in Cancer Research
Globostellatic acids, including Globostellatic acid A, have been identified as cytotoxic agents, particularly effective against certain types of cancer cells. A study by (Ryu, Matsunaga, & Fusetani, 1996) found that these acids, isolated from the marine sponge Stelletta globostellata, showed cytotoxicity against murine leukemia cells. Another study highlighted the selective anti-proliferative activity of globostellatic acid derivatives against human umbilical vein endothelial cells, which could be significant in targeting vascular aspects of tumor growth (Aoki et al., 2007).
Anti-Angiogenic Properties
Research by (Kotoku, Arai, & Kobayashi, 2016) has also delved into the anti-angiogenic properties of substances like globostellatic acid X methyl esters, derived from marine sponges. These properties are crucial for the development of anti-cancer drugs, as angiogenesis is a key process in tumor growth and metastasis.
Structural Analyses for Synthetic Applications
The synthesis and structural analysis of globostellatic acid derivatives are vital for developing potential pharmaceutical applications. Studies like the one conducted by (Kotoku, Tamada, Hayashi, & Kobayashi, 2008) have achieved concise synthesis of such compounds, paving the way for their potential use in medicine.
Exploration of New Natural Products
The discovery and characterization of new natural products, such as globostellatic acids, contribute significantly to the field of drug discovery. For instance, (Fouad et al., 2006) identified several new globostellatic acid congeners with potential cytotoxic activities against various cancer cell lines.
properties
Product Name |
Globostellatic acid A |
---|---|
Molecular Formula |
C32H44O7 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(4E,6E,8E)-10-hydroxy-6,10-dimethyl-3-oxoundeca-4,6,8-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylic acid |
InChI |
InChI=1S/C32H44O7/c1-19(10-9-15-29(4,5)38)11-12-22(34)20(2)27-23(35)18-25-30(6)17-14-26(39-21(3)33)32(8,28(36)37)24(30)13-16-31(25,27)7/h9-12,15,24-26,38H,13-14,16-18H2,1-8H3,(H,36,37)/b12-11+,15-9+,19-10+,27-20+/t24-,25+,26-,30+,31+,32-/m1/s1 |
InChI Key |
FCEBMUDWBVZUAU-JZOYBAOCSA-N |
Isomeric SMILES |
C/C(=C\C=C\C(C)(C)O)/C=C/C(=O)/C(=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)O)OC(=O)C)C)C)/C |
Canonical SMILES |
CC(=CC=CC(C)(C)O)C=CC(=O)C(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)O)OC(=O)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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